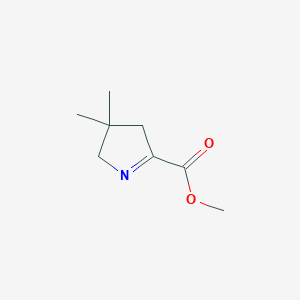
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ethylamine and acetoacetanilide, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carboxylate: Another pyrrole derivative with similar structural features.
Indole-3-carboxylate: Contains an indole ring, which is structurally related to the pyrrole ring.
Imidazole-4-carboxylate: Features an imidazole ring, another five-membered heterocycle with nitrogen atoms.
Uniqueness
Methyl 3,3-dimethyl-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
106230-20-0 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h4-5H2,1-3H3 |
Clave InChI |
ZIHCQRSNGVNRSM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NC1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
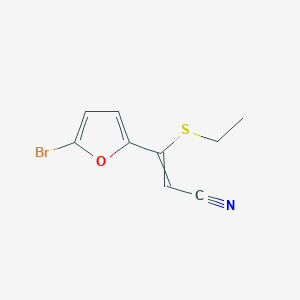



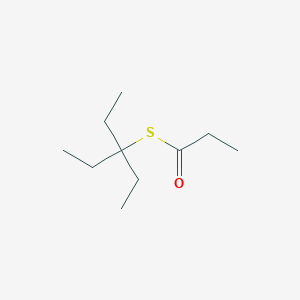
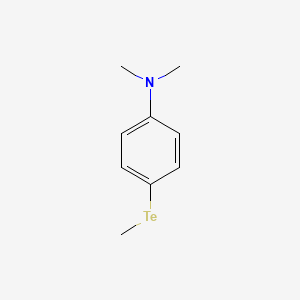

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

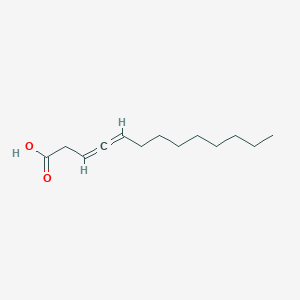
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
